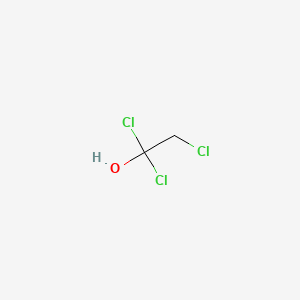
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is an organic compound known for its vibrant color properties. It is commonly used as a dye and is also referred to as C.I. Reactive Yellow 145 . This compound is characterized by its complex molecular structure, which includes an azo group, a sulphonyl group, and a hydroxynaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with a hydroxynaphthalene derivative.
Sulphonation: The resulting azo compound undergoes sulphonation to introduce the sulphonyl group.
Amination: Finally, the compound is aminated with cyclohexylmethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulphonyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, affecting their function.
Pathways Involved: It can interfere with cellular pathways by modifying the activity of enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- C.I. Reactive Yellow 86
- C.I. Reactive Yellow 84
- C.I. Reactive Yellow 37
Comparison
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers better stability and a broader range of applications .
Properties
Molecular Formula |
C23H25N4NaO6S2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-(cyclohexylmethylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H26N4O6S2.Na/c24-18-11-10-16-12-17(35(31,32)33)13-20(28)22(16)23(18)27-26-19-8-4-5-9-21(19)34(29,30)25-14-15-6-2-1-3-7-15;/h4-5,8-13,15,25,28H,1-3,6-7,14,24H2,(H,31,32,33);/q;+1/p-1 |
InChI Key |
BJDYSLLOZKVIAZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


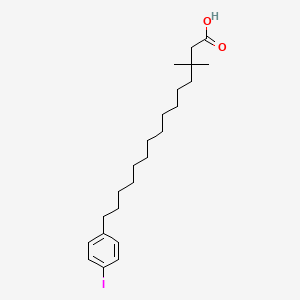
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
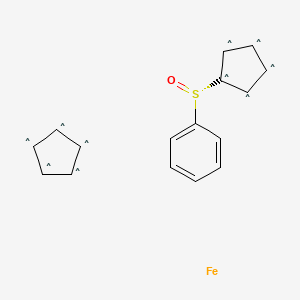
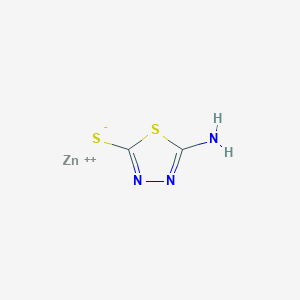

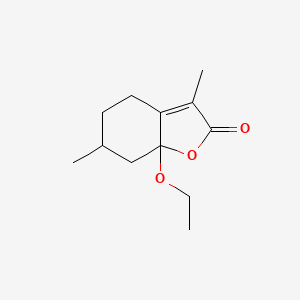
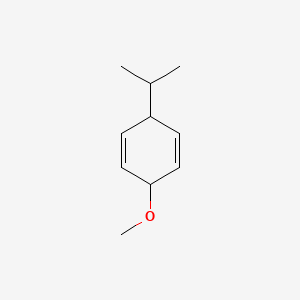
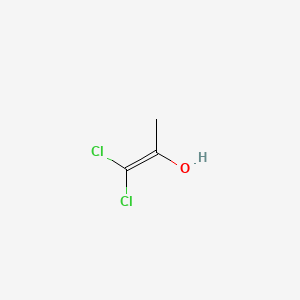

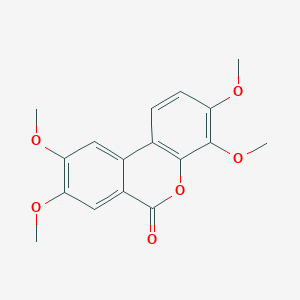


![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
